



# Application Notes & Protocols: Measuring Pga1 Gene Expression in Candida albicans using qPCR

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Compound of Interest		
Compound Name:	Pga1	
Cat. No.:	B148677	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Candida albicans is a significant fungal pathogen, particularly in immunocompromised individuals, and its ability to form biofilms is a major contributor to its virulence and drug resistance.[1][2][3] The cell wall protein **Pga1**, a glycosylphosphatidylinositol (GPI)-anchored protein, plays a crucial role in this process. Studies have shown that **Pga1** is necessary for proper adhesion, biofilm formation, cell wall rigidity, and resistance to oxidative stress.[1][2][4] Deletion of the **Pga1** gene leads to a significant reduction in biofilm formation and adhesion.[1] [2] This makes **Pga1** a compelling target for the development of novel antifungal therapies aimed at disrupting biofilm integrity.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring gene expression levels. [5][6] By quantifying the amount of **Pga1** mRNA under different conditions (e.g., in the presence of a novel drug candidate), researchers can assess the compound's effect on this key virulence factor. This application note provides a detailed protocol for measuring **Pga1** gene expression in C. albicans using SYBR Green-based qPCR and the widely accepted  $2-\Delta\Delta$ Ct (Livak) method for relative quantification. [7][8]

Principle of the Assay



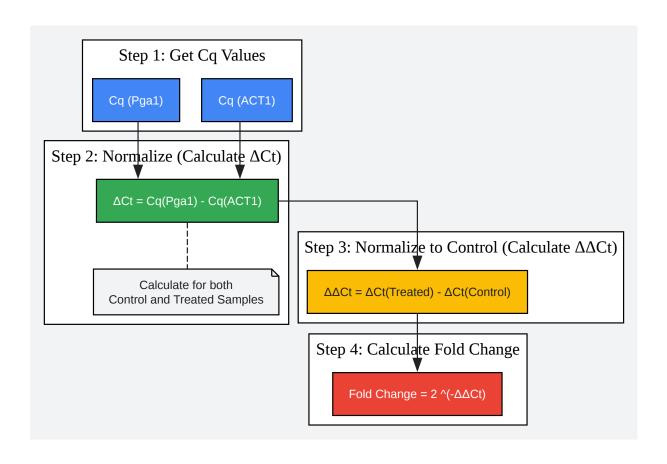
The qPCR workflow involves several key stages:

- RNA Isolation: High-quality total RNA is extracted from C. albicans cultures (e.g., control vs. drug-treated).
- cDNA Synthesis: The isolated RNA is reverse transcribed into more stable complementary DNA (cDNA).
- qPCR Amplification: The cDNA is used as a template in a PCR reaction with specific primers for the **Pga1** gene and a stable reference (housekeeping) gene. A fluorescent dye (SYBR Green) binds to the double-stranded DNA produced during amplification, and the resulting fluorescence is measured in real-time.
- Data Analysis: The cycle threshold (Cq) value, which is the cycle number at which the
  fluorescence signal crosses a certain threshold, is determined. The relative expression of
  Pga1 is calculated by normalizing its Cq value to that of the reference gene and comparing
  the treated sample to the untreated control.[5][7]

## **Experimental Workflow & Key Methodologies**

The entire process, from sample preparation to data analysis, follows a structured workflow to ensure reproducibility and accuracy.





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